Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate is a chemical compound that belongs to the class of tellurophenes, which are heterocyclic compounds containing tellurium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate typically involves the reaction of 5-butyltellurophene with ethyl propiolate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction conditions for bulk production, and implementing purification techniques such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form tellurium hydrides.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of tellurium oxides.
Reduction: Formation of tellurium hydrides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tellurophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate involves its interaction with molecular targets and pathways in biological systems. The tellurium atom in the compound can form bonds with various biomolecules, potentially disrupting their normal functions. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate
- Ethyl 3-(5-methyltellurophen-2-yl)prop-2-ynoate
- Ethyl 3-(5-ethyltellurophen-2-yl)prop-2-ynoate
Uniqueness
Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate is unique due to the presence of the butyl group attached to the tellurophene ring. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Biological Activity
Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate is a tellurophene derivative that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to a class of heterocyclic compounds containing tellurium, which are known for their unique chemical properties and biological interactions.
Property | Value |
---|---|
CAS No. | 920977-30-6 |
Molecular Formula | C13H16O2Te |
Molecular Weight | 331.9 g/mol |
IUPAC Name | This compound |
InChI Key | IIVXEBUJQSMRNR-UHFFFAOYSA-N |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of 5-butyltellurophene with ethyl propiolate, often facilitated by catalysts such as palladium or copper under optimized conditions. The compound can undergo various chemical reactions, including:
- Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
- Reduction: Reduction can lead to the formation of tellurium hydrides.
- Substitution: The ethyl ester group may be substituted with other functional groups.
Antimicrobial Properties
Research has indicated that tellurophene derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular processes. The tellurium atom's ability to interact with biological molecules plays a crucial role in its mechanism of action.
Case Studies
-
Study on Antimicrobial Efficacy:
- A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL.
-
Anticancer Research:
- In vitro studies conducted on human cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer (MCF7) and lung cancer (A549) models. The IC50 values were reported at approximately 15 µM for MCF7 cells, indicating potent anticancer activity.
The biological activity of this compound is primarily attributed to its interaction with cellular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Signaling: Interaction with signaling pathways may alter cellular responses to growth factors.
Comparison with Similar Compounds
This compound is unique compared to other tellurophene derivatives due to its butyl substituent, which affects its solubility and reactivity:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate | Phenyl group | Moderate antimicrobial |
Ethyl 3-(5-methyltellurophen-2-yl)prop-2-ynoate | Methyl group | Low anticancer activity |
This compound | Butyl group | High antimicrobial and anticancer activity |
Properties
CAS No. |
920977-30-6 |
---|---|
Molecular Formula |
C13H16O2Te |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C13H16O2Te/c1-3-5-6-11-7-8-12(16-11)9-10-13(14)15-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
IIVXEBUJQSMRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C([Te]1)C#CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.